molecular formula C5H11N B8187144 (1S,2S)-2-Methyl-cyclobutylamine

(1S,2S)-2-Methyl-cyclobutylamine

Cat. No.: B8187144
M. Wt: 85.15 g/mol
InChI Key: YYMQZXMSPLVJJN-WHFBIAKZSA-N
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Description

(1S,2S)-2-Methyl-cyclobutylamine is a chiral cyclobutane derivative characterized by a four-membered cyclobutane ring with a methyl group at the 2-position and an amine group at the 1-position. Its stereochemistry, defined by the (1S,2S) configuration, imparts unique spatial and electronic properties that are critical in medicinal chemistry and asymmetric synthesis.

  • Molecular Formula: C₅H₁₁N
  • Molar Mass: 85.15 g/mol
  • Structural Features: The cyclobutane ring introduces significant ring strain, which enhances reactivity compared to larger cycloalkanes. The methyl group at C2 and the amine at C1 create a steric and electronic environment that influences interactions with biological targets or catalysts.

Properties

IUPAC Name

(1S,2S)-2-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQZXMSPLVJJN-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methyl-cyclobutylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of cyclobutanone with methylamine, followed by reduction to yield the desired amine. The reaction conditions often include the use of strong bases and reducing agents to facilitate the cyclization and reduction steps .

Industrial Production Methods

Industrial production of (1S,2S)-2-Methyl-cyclobutylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Methyl-cyclobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of functionalized cyclobutylamines .

Scientific Research Applications

(1S,2S)-2-Methyl-cyclobutylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Methyl-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

(1R,2S)-2-Methoxy-cyclobutylamine
  • Molecular Formula: C₅H₁₁NO
  • Molar Mass : 101.15 g/mol
  • Substituents : A methoxy (-OCH₃) group replaces the methyl group at C2.
  • Stereochemistry : The (1R,2S) configuration creates a distinct spatial arrangement compared to the (1S,2S) isomer.

Key Differences :

  • Polarity: The methoxy group increases polarity due to its oxygen atom, enhancing hydrogen-bonding capability and aqueous solubility compared to the nonpolar methyl group.
  • Steric Effects : The methoxy group’s larger van der Waals radius may introduce greater steric hindrance, affecting binding to chiral receptors.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂ (estimated)
  • Substituents: Combines a methylamino (-NHCH₃) group at C1 and a methyl ester (-COOCH₃) at the carboxyl position.
  • Functionality : The ester group introduces hydrolytic instability under basic conditions, unlike the primary amine in (1S,2S)-2-Methyl-cyclobutylamine.

Key Differences :

  • Reactivity : The ester moiety allows for further derivatization (e.g., hydrolysis to carboxylic acids), whereas the primary amine in the target compound is more nucleophilic.
  • Synthesis : Involves sodium hydride-mediated alkylation with methyl iodide, followed by Boc deprotection and HCl treatment .

Physico-Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Substituents Stereochemistry Key Synthesis Steps
(1S,2S)-2-Methyl-cyclobutylamine C₅H₁₁N 85.15 C2: Methyl; C1: Amine (1S,2S) Likely Boc-protected alkylation
(1R,2S)-2-Methoxy-cyclobutylamine C₅H₁₁NO 101.15 C2: Methoxy; C1: Amine (1R,2S) Alkoxylation of precursor
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₂ClNO₂ ~177.63 C1: Methylamino; Ester Not specified NaH/MeI alkylation, Boc deprotection

Research Findings and Implications

Stereochemical Impact : The (1S,2S) configuration of the target compound may offer superior enantioselectivity in catalysis or binding to biological targets compared to (1R,2S) isomers.

Substituent Effects: Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration.

Synthetic Complexity : Steric hindrance in cyclobutane systems complicates stereoselective synthesis. Sodium hydride and methyl iodide are effective for alkylation, but methoxy groups may require milder conditions to avoid ring-opening reactions .

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